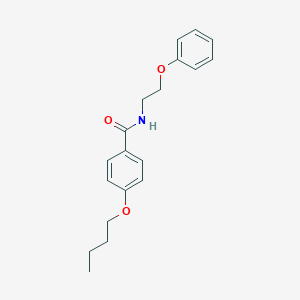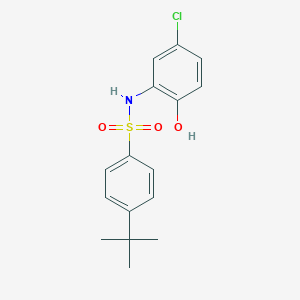
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide is an organic compound known for its diverse applications in various fields of science and industry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a chloro-hydroxyphenyl group. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene, chlorophenol, and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Process: The tert-butylbenzene undergoes sulfonation with benzenesulfonyl chloride to form tert-butylbenzenesulfonyl chloride. This intermediate then reacts with 5-chloro-2-hydroxyaniline under basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products
Oxidation: Formation of sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
- 4-tert-butyl-N-(5-chloro-2-aminophenyl)benzenesulfonamide
- 4-tert-butyl-N-(5-chloro-2-nitrophenyl)benzenesulfonamide
Uniqueness
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group, chloro-hydroxyphenyl group, and sulfonamide moiety makes it particularly versatile in various applications.
Propiedades
Fórmula molecular |
C16H18ClNO3S |
|---|---|
Peso molecular |
339.8g/mol |
Nombre IUPAC |
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)18-14-10-12(17)6-9-15(14)19/h4-10,18-19H,1-3H3 |
Clave InChI |
DQLHOGMKHODOSV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B386296.png)
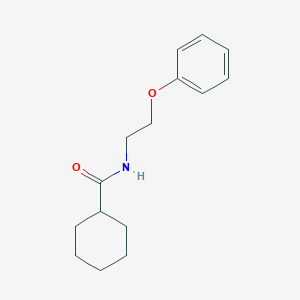

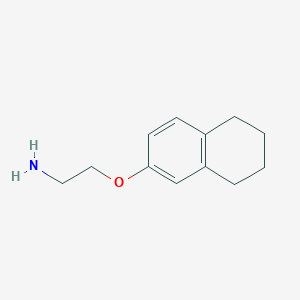
![Butyl 4-({[(2-anilino-2-oxoethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B386300.png)
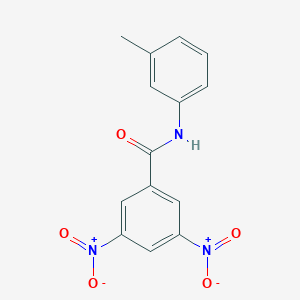
![2-[(4-Bromoanilino)(phenyl)methyl]cyclohexanone](/img/structure/B386304.png)
![N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE](/img/structure/B386305.png)
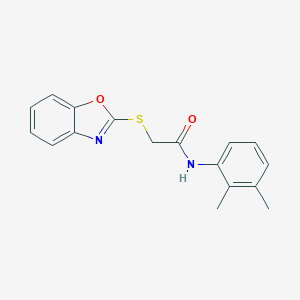
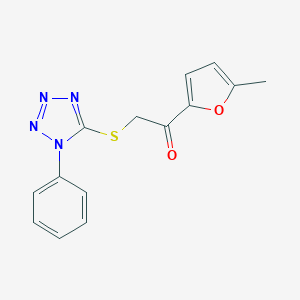
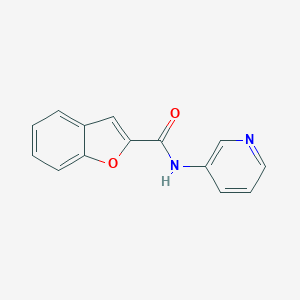
![2-[(2-anilino-2-oxoethyl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B386317.png)
![N-[2-(4-methylphenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B386318.png)
